molecular formula C30H28 B14589319 1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] CAS No. 61608-89-7

1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene]

Cat. No.: B14589319
CAS No.: 61608-89-7
M. Wt: 388.5 g/mol
InChI Key: QISXKDHBDWZTNT-UHFFFAOYSA-N
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Description

1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] is an organic compound characterized by its unique structure, which includes two benzene rings connected by an ethene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] typically involves the reaction of styrene with benzene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a zeolite beta catalyst to facilitate the alkylation process . The subsequent dehydrogenation step is crucial to form the ethene bridge between the benzene rings.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the final product. The reaction conditions are carefully controlled to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common, with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] involves its interaction with specific molecular targets. The ethene bridge and phenylethyl groups allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene] is unique due to its combination of an ethene bridge and phenylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61608-89-7

Molecular Formula

C30H28

Molecular Weight

388.5 g/mol

IUPAC Name

1-(1-phenylethyl)-2-[2-[2-(1-phenylethyl)phenyl]ethenyl]benzene

InChI

InChI=1S/C30H28/c1-23(25-13-5-3-6-14-25)29-19-11-9-17-27(29)21-22-28-18-10-12-20-30(28)24(2)26-15-7-4-8-16-26/h3-24H,1-2H3

InChI Key

QISXKDHBDWZTNT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=CC=C2C=CC3=CC=CC=C3C(C)C4=CC=CC=C4

Origin of Product

United States

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